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An In-depth Technical Guide to (1-(4-Iodophenyl)cyclobutyl)methanamine (CAS Number:

1936255-32-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS

number 1936255-32-1, identified as (1-(4-Iodophenyl)cyclobutyl)methanamine. Due to the

limited availability of specific experimental data for this molecule, this document focuses on its

chemical structure, predicted properties, and potential applications in drug discovery based on

the analysis of its structural motifs. This guide is intended to serve as a foundational resource

for researchers interested in exploring the potential of this and similar molecules.

Chemical Structure and Properties
The chemical structure of (1-(4-Iodophenyl)cyclobutyl)methanamine combines three key

motifs: a para-substituted iodophenyl group, a cyclobutane ring, and a methanamine moiety.

Each of these components contributes to the overall physicochemical and potential

pharmacological properties of the molecule.

Chemical Structure:
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IUPAC Name: (1-(4-Iodophenyl)cyclobutyl)methanamine

CAS Number: 1936255-32-1

Molecular Formula: C₁₁H₁₄IN

Canonical SMILES: C1CC(C1)(CN)C2=CC=C(C=C2)I

Predicted Physicochemical Properties:

A summary of predicted physicochemical properties is presented in Table 1. These values are

computationally derived and provide an estimation of the compound's characteristics.

Property Predicted Value

Molecular Weight 287.14 g/mol

XLogP3 3.3

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 1

Rotatable Bond Count 2

Topological Polar Surface Area 26.0 Å²

Synthesis and Methodology
While a specific, detailed experimental protocol for the synthesis of (1-(4-
Iodophenyl)cyclobutyl)methanamine is not readily available in published literature, a

plausible synthetic route can be proposed based on established organic chemistry principles. A

potential synthetic workflow is outlined below.

Conceptual Synthetic Workflow:

1-(4-Iodophenyl)cyclobutanecarbonitrile Reduction
(e.g., LiAlH₄ in THF or Catalytic Hydrogenation)

Precursor
(1-(4-Iodophenyl)cyclobutyl)methanamine

Final Product
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Caption: A conceptual workflow for the synthesis of the target compound.

Experimental Protocol (Hypothetical):

A likely synthetic approach would involve the reduction of a nitrile precursor, 1-(4-

iodophenyl)cyclobutanecarbonitrile.

Reaction Setup: A solution of 1-(4-iodophenyl)cyclobutanecarbonitrile in an anhydrous ether

solvent, such as tetrahydrofuran (THF), is prepared in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Reduction: A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added

portion-wise to the solution at a reduced temperature (e.g., 0 °C) to control the exothermic

reaction. Alternatively, catalytic hydrogenation using a catalyst like Raney nickel could be

employed.

Quenching: After the reaction is complete (monitored by a technique like Thin Layer

Chromatography), the reaction is carefully quenched by the sequential addition of water and

an aqueous base (e.g., sodium hydroxide solution) to decompose the excess reducing agent

and aluminum salts.

Extraction and Purification: The resulting mixture is filtered, and the organic layer is

separated. The aqueous layer is typically extracted multiple times with an organic solvent

(e.g., ethyl acetate). The combined organic extracts are then washed with brine, dried over

an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

Characterization: The final product, (1-(4-Iodophenyl)cyclobutyl)methanamine, would be

purified using techniques such as column chromatography or distillation. The structure and

purity would be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS).

Potential Applications in Drug Discovery
The structural features of (1-(4-Iodophenyl)cyclobutyl)methanamine suggest its potential as

a building block or a scaffold in medicinal chemistry and drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1411126?utm_src=pdf-body-img
https://www.benchchem.com/product/b1411126?utm_src=pdf-body
https://www.benchchem.com/product/b1411126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Significance of Structural Motifs:

Cyclobutane Ring: The cyclobutane moiety introduces a degree of conformational rigidity,

which can be advantageous in drug design for optimizing binding to a biological target. The

constrained nature of the four-membered ring can help in locking a molecule into a bioactive

conformation, potentially leading to improved potency and selectivity.[1][2] The cyclobutane

scaffold has been successfully incorporated into several marketed drugs.[1]

Phenylalkylamine Core: The phenylalkylamine skeleton is a common feature in a vast array

of biologically active compounds, particularly those targeting the central nervous system

(CNS). This structural class includes neurotransmitters, hormones, and a wide range of

therapeutic agents.

Iodophenyl Group: The iodine atom on the phenyl ring can serve multiple purposes. It can

act as a bulky, lipophilic group that can interact with hydrophobic pockets in a protein target.

Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent

interaction that is increasingly recognized for its importance in molecular recognition and

ligand binding. In the context of developing research tools, the iodine atom can be replaced

with a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) for use in radiolabeling and imaging

studies, such as Single Photon Emission Computed Tomography (SPECT).

Conceptual Drug Discovery and Development Pathway:

The journey of a novel chemical entity like (1-(4-Iodophenyl)cyclobutyl)methanamine from a

research chemical to a potential therapeutic agent follows a structured, multi-stage process.
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Caption: A generalized workflow for drug discovery and development.
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Conclusion
(1-(4-Iodophenyl)cyclobutyl)methanamine is a chemical entity with structural features that

make it an interesting candidate for further investigation in the field of drug discovery. While

specific biological data is currently lacking, its constituent motifs—the conformationally rigid

cyclobutane, the pharmacologically relevant phenylalkylamine core, and the versatile

iodophenyl group—suggest potential for the development of novel therapeutic agents or

research probes. This guide provides a foundational understanding of its chemical nature and a

framework for its potential exploration. Further experimental validation is necessary to elucidate

its specific properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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